![molecular formula C18H23NO4 B13051360 1'-(Tert-butoxycarbonyl)spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B13051360.png)
1'-(Tert-butoxycarbonyl)spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-(Tert-butoxycarbonyl)spiro[cyclopentane-1,3’-indoline]-5’-carboxylic acid is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement, where a cyclopentane ring is fused to an indoline moiety, with a tert-butoxycarbonyl protecting group attached. The presence of the spiro linkage imparts significant rigidity and three-dimensionality to the molecule, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 1’-(Tert-butoxycarbonyl)spiro[cyclopentane-1,3’-indoline]-5’-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Spirocyclization: The spirocyclic structure is introduced by reacting the indoline derivative with a suitable cyclopentane precursor under conditions that promote spirocyclization.
Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is typically introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, often employing continuous flow reactors for better control over reaction conditions and scalability .
Analyse Des Réactions Chimiques
1’-(Tert-butoxycarbonyl)spiro[cyclopentane-1,3’-indoline]-5’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen, where the Boc group can be replaced by other functional groups using reagents like trifluoroacetic acid (TFA).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Applications De Recherche Scientifique
1’-(Tert-butoxycarbonyl)spiro[cyclopentane-1,3’-indoline]-5’-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential bioactivity, it is investigated for its therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Mécanisme D'action
The mechanism by which 1’-(Tert-butoxycarbonyl)spiro[cyclopentane-1,3’-indoline]-5’-carboxylic acid exerts its effects is often related to its ability to interact with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes or receptors, potentially inhibiting their function. The Boc group can be selectively removed under acidic conditions, revealing an active amine that can form hydrogen bonds or ionic interactions with biological macromolecules .
Comparaison Avec Des Composés Similaires
1’-(Tert-butoxycarbonyl)spiro[cyclopentane-1,3’-indoline]-5’-carboxylic acid can be compared with other spirocyclic compounds such as:
Spiro[indoline-3,4’-piperidine]: This compound features a piperidine ring instead of a cyclopentane ring, leading to different biological activities and chemical reactivity.
Spiro[indoline-3,4’-oxindole]: The presence of an oxindole moiety imparts distinct pharmacological properties, making it a valuable scaffold in drug discovery.
Spiro[indoline-3,4’-pyrrolidine]: The pyrrolidine ring introduces additional stereocenters, increasing the compound’s complexity and potential for chiral interactions.
Each of these compounds has unique features that make them suitable for different applications, highlighting the versatility and importance of spirocyclic structures in chemical and biological research.
Propriétés
Formule moléculaire |
C18H23NO4 |
|---|---|
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
1-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2H-indole-3,1'-cyclopentane]-5-carboxylic acid |
InChI |
InChI=1S/C18H23NO4/c1-17(2,3)23-16(22)19-11-18(8-4-5-9-18)13-10-12(15(20)21)6-7-14(13)19/h6-7,10H,4-5,8-9,11H2,1-3H3,(H,20,21) |
Clé InChI |
HDEDXVDMANDDLS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2(CCCC2)C3=C1C=CC(=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


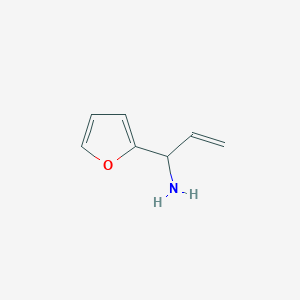
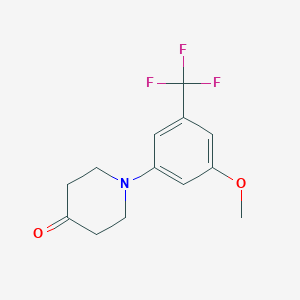
![(e)-11-(Bromomethylene)-3-fluoro-6,11-dihydrodibenzo[b,e]oxepine](/img/structure/B13051289.png)
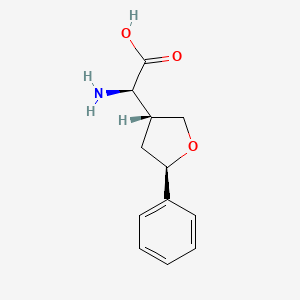
![(1S,2S)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13051303.png)
![N-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptan-6-amine](/img/structure/B13051308.png)
![3-Bromo-2-phenylbenzo[b]thiophene](/img/structure/B13051310.png)
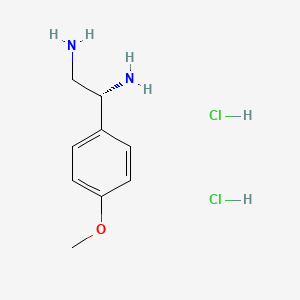


![7-Chloro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide](/img/structure/B13051333.png)
![5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,5-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13051338.png)
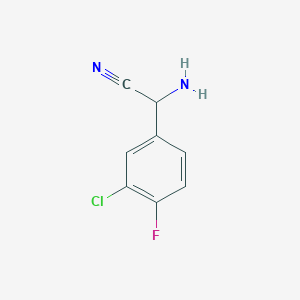
![Benzyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13051345.png)
